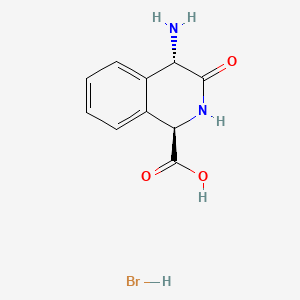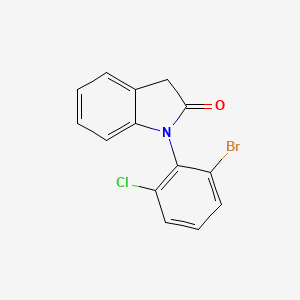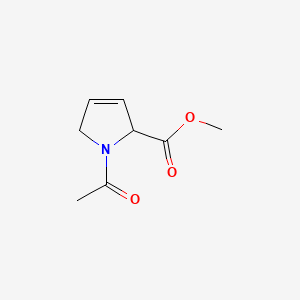
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrone functional group, which is known for its reactivity and utility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzaldehyde and phenylhydroxylamine.
Formation of Nitrone: The reaction between 2-amino-5-chlorobenzaldehyde and phenylhydroxylamine in the presence of a suitable oxidizing agent leads to the formation of the nitrone intermediate.
Carboxymethylation: The nitrone intermediate is then reacted with chloroacetic acid to introduce the carboxymethyl group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The nitrone group can be oxidized to form nitrones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitrones, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt involves its interaction with molecular targets such as enzymes and receptors. The nitrone group can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, the compound may modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzhydrol: Shares the amino and chloro substituents but lacks the nitrone and carboxymethyl groups.
2-Amino-5-chlorophenyl) (2-chlorophenyl)methanol: Similar aromatic structure but different functional groups.
Uniqueness
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt is unique due to its combination of nitrone and carboxymethyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2109-57-1 |
|---|---|
Molecular Formula |
C15H12ClN2NaO3 |
Molecular Weight |
326.712 |
IUPAC Name |
sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?; |
InChI Key |
OVVKLWOQTZSOTK-JMQDRWDESA-M |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isoxazolo[4,5-g]quinoxaline](/img/structure/B569475.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)
![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)


